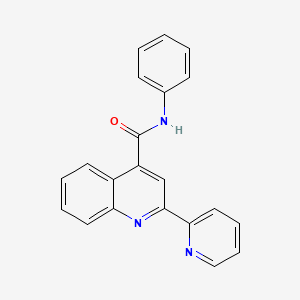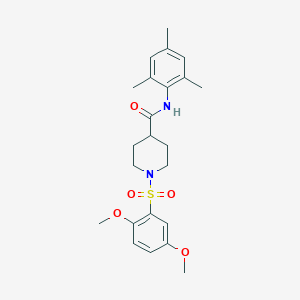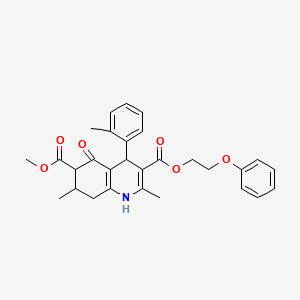![molecular formula C16H13NO3S B4639931 7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one](/img/structure/B4639931.png)
7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one
Descripción general
Descripción
7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core with a hydroxy group at position 7, a methyl group at position 8, and a pyridin-2-ylsulfanyl methyl group at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by functionalization at specific positions.
Preparation of Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Functionalization: The hydroxy group at position 7 and the methyl group at position 8 can be introduced through selective hydroxylation and methylation reactions, respectively.
Introduction of Pyridin-2-ylsulfanyl Methyl Group: The pyridin-2-ylsulfanyl methyl group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a sulfanyl methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The pyridin-2-ylsulfanyl methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 7-oxo-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one.
Reduction: Formation of dihydro derivatives of the chromen-2-one core.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group at position 7 and the pyridin-2-ylsulfanyl methyl group play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-4-methyl-2H-chromen-2-one: Lacks the pyridin-2-ylsulfanyl methyl group.
8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one: Lacks the hydroxy group at position 7.
7-hydroxy-8-methyl-2H-chromen-2-one: Lacks the pyridin-2-ylsulfanyl methyl group.
Uniqueness
The presence of both the hydroxy group at position 7 and the pyridin-2-ylsulfanyl methyl group at position 4 makes 7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
7-hydroxy-8-methyl-4-(pyridin-2-ylsulfanylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-10-13(18)6-5-12-11(8-15(19)20-16(10)12)9-21-14-4-2-3-7-17-14/h2-8,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIPSUYKWIMHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CSC3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4639851.png)
![4-cyclohexyl-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide](/img/structure/B4639856.png)

![O-butyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B4639868.png)
![ETHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4639870.png)
![2-(4-bromophenoxy)-N'-[(3,5-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B4639874.png)

![N-(5-methyl-2-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4639890.png)

![4-{2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE](/img/structure/B4639896.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4639900.png)
![5-[4-(allyloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4639908.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4639911.png)

